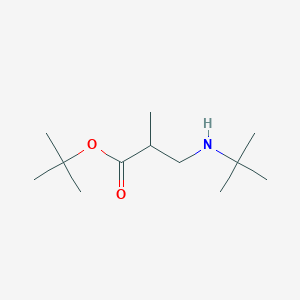

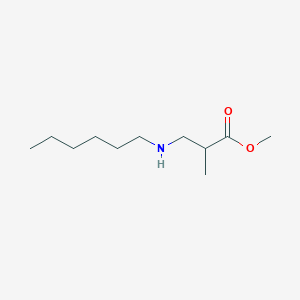

tert-Butyl 3-(cyclooctylamino)-2-methylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as NMR spectroscopy . The tert-butyl group in particular has been used as a probe for NMR studies of macromolecular complexes .Chemical Reactions Analysis

The chemical reactions of similar compounds, such as tert-butyl peroxides, have been studied extensively. These compounds are known to be thermally unstable and can undergo rapid decomposition .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the transition states in the solvolysis of tert-butyl halides are highly dipolar and are strong hydrogen bond acids and bases .科学的研究の応用

Enantioselective Synthesis

The compound has relevance in the enantioselective synthesis of esters, demonstrating its utility as a building block for creating molecules with high chiral purity. For instance, a study highlighted the preparation of both enantiomers of 3-hydroxy-2-methylpropanoic acid tert-butyl ester with high enantioselectivity through a ruthenium-catalyzed asymmetric hydrogenation reaction. This process underscores the importance of tert-butyl esters in achieving atom-economic transformations from simple precursors (S. Jeulin et al., 2007).

Synthesis of Fluorinated Compounds

The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by a reaction with alkyl hydrazines, leads to the synthesis of fluorinated pyrazole-4-carboxylic acids. This method exemplifies the compound's role in synthesizing fluorinated molecules, which are of significant interest due to their pharmacological properties (Rustam T. Iminov et al., 2015).

Catalytic Reactions

Catalysis is another area where tert-butyl 3-(cyclooctylamino)-2-methylpropanoate finds application. Studies on strong base- or acid-mediated chemoselectivity shifts in the synthesis of chromene or coumarin derivatives from Baylis-Hillman adducts demonstrate the compound's utility in facilitating regioselective cyclizations. This adaptability in reaction conditions highlights its potential in diverse synthetic strategies (Faridoon et al., 2015).

Advanced Organic Synthesis

The compound's role extends to advanced organic synthesis techniques, including the preparation of 1,3-oxathiolanes from tert-butyl 2-hydroxyalkyl sulfides, demonstrating its versatility in synthesizing heterocyclic structures. Such reactions are pivotal in developing novel organic compounds with potential applications in materials science and pharmaceuticals (M. Porter et al., 2006).

作用機序

Safety and Hazards

特性

IUPAC Name |

tert-butyl 3-(cyclooctylamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO2/c1-13(15(18)19-16(2,3)4)12-17-14-10-8-6-5-7-9-11-14/h13-14,17H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXWVWIKWISESL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCCCCC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(cyclooctylamino)-2-methylpropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)

![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)

![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)

![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)

![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)

![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)

![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)